N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methoxybenzamide
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Overview
Description
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methoxybenzamide is a chemical compound with potential therapeutic applications. It is characterized by its unique structure, which includes a tetrahydrobenzo[b][1,4]oxazepine ring system and a methoxybenzamide moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methoxybenzamide typically involves the following steps:
Formation of the Tetrahydrobenzo[b][1,4]oxazepine Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the oxazepine ring.
Introduction of the Methoxybenzamide Moiety: The methoxybenzamide group is introduced through a coupling reaction, often using reagents such as amides or anhydrides.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the methoxybenzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methoxybenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)isobutyramide
- N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzenesulfonamide
- N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropylbenzenesulfonamide
Uniqueness
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methoxybenzamide stands out due to its specific structural features and potential biological activities. Its unique combination of the oxazepine ring and methoxybenzamide moiety differentiates it from other similar compounds, making it a valuable subject of research.
Biological Activity
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methoxybenzamide is a complex organic compound that has attracted attention for its potential therapeutic applications due to its unique chemical structure and biological properties. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a benzoxazepine ring , which is a seven-membered heterocyclic structure containing both nitrogen and oxygen atoms. Its molecular formula is C22H26N2O4 with a molecular weight of approximately 382.45 g/mol. The synthesis typically involves multi-step organic reactions, including cyclization processes that lead to the formation of the benzoxazepine framework followed by functional group modifications.
Synthetic Routes:
- Cyclization : The initial step often involves the reaction of 3,3-dimethyl-2-butanone with appropriate amines to form the oxazepine ring.
- Functionalization : Subsequent steps introduce the methoxybenzamide moiety and other functional groups under controlled conditions using various reagents and catalysts.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For instance:
- In vitro Studies : In research involving analogues with similar structures, compounds were tested against various cancer cell lines. Results showed varying degrees of cytotoxicity with IC50 values indicating potential effectiveness in inhibiting cell growth .
Compound | Cell Line | IC50 (μg/mL) |
---|---|---|
Analogue A | CCRF-CEM | >20 |
Analogue B | MCF7 | 6.7 |
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or survival.
- Receptor Modulation : It can potentially modulate receptors that play crucial roles in signaling pathways related to cell growth and apoptosis.
Case Studies and Research Findings
Several studies have documented the biological effects of compounds related to this compound:
- Study on Antifolate Activity : A study synthesized various analogues and tested them against leukemia cells. Although some derivatives showed promise with lower IC50 values (6.7 μg/mL), others were inactive due to structural features that hindered their efficacy .
- Therapeutic Applications : The unique structural characteristics suggest potential applications in treating conditions beyond cancer, including inflammatory diseases and neurodegenerative disorders.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-19(2)11-25-16-10-12(8-9-14(16)21-18(19)23)20-17(22)13-6-4-5-7-15(13)24-3/h4-10H,11H2,1-3H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDCBHZZXOCJQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3OC)NC1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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